- Cobalt catalyzed carbonylation of unactivated C(sp3)-H bonds, Chemical Science, 2017, 8(3), 2431-2435

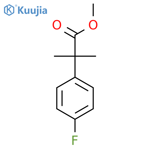

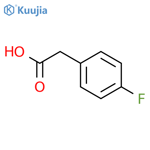

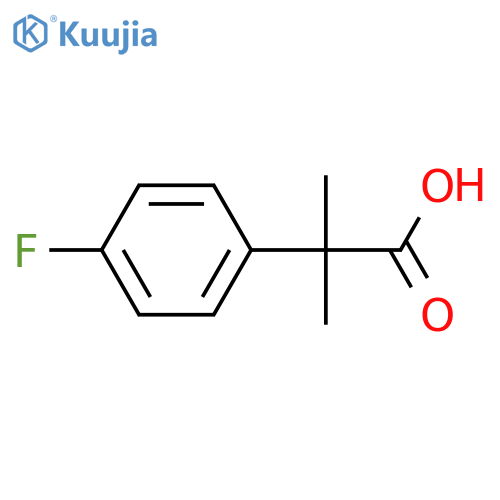

Cas no 93748-19-7 (2-(4-Fluorophenyl)-2-methylpropanoic acid)

93748-19-7 structure

Nombre del producto:2-(4-Fluorophenyl)-2-methylpropanoic acid

Número CAS:93748-19-7

MF:C10H11FO2

Megavatios:182.191546678543

CID:1057385

2-(4-Fluorophenyl)-2-methylpropanoic acid Propiedades químicas y físicas

Nombre e identificación

-

- 2-(4-Fluorophenyl)-2-methylpropanoic acid

- 2-(4-Fluorophenyl)-2-methylpropionic acid

- 4-Fluoro-α,α-dimethylbenzeneacetic acid (ACI)

-

- Renchi: 1S/C10H11FO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,13)

- Clave inchi: IOSAIRIBZLAABD-UHFFFAOYSA-N

- Sonrisas: O=C(C(C)(C)C1C=CC(F)=CC=1)O

Atributos calculados

- Calidad precisa: 182.07400

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 2

Propiedades experimentales

- Denso: 1.175±0.06 g/cm3 (20 ºC 760 Torr),

- Punto de ebullición: 268.8±15.0 ºC (760 Torr),

- Punto de inflamación: 116.3±20.4 ºC,

- Disolución: Very slightly soluble (0.55 g/l) (25 º C),

- PSA: 37.30000

- Logp: 2.18790

2-(4-Fluorophenyl)-2-methylpropanoic acid Información de Seguridad

- Nivel de peligro:IRRITANT

2-(4-Fluorophenyl)-2-methylpropanoic acid Datos Aduaneros

- Código HS:2916399090

- Datos Aduaneros:

China Customs Code:

2916399090Overview:

2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

Summary:

2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-(4-Fluorophenyl)-2-methylpropanoic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-68812-2.5g |

2-(4-fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 95.0% | 2.5g |

$295.0 | 2025-03-21 | |

| Enamine | EN300-68812-0.1g |

2-(4-fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 95.0% | 0.1g |

$66.0 | 2025-03-21 | |

| Enamine | EN300-68812-10.0g |

2-(4-fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 95.0% | 10.0g |

$900.0 | 2025-03-21 | |

| Apollo Scientific | PC902103-1g |

2-(4-Fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 98% | 1g |

£173.00 | 2025-02-22 | |

| Alichem | A019116880-10g |

2-(4-Fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 95% | 10g |

$872.10 | 2023-08-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93117-5G |

2-(4-fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 95% | 5g |

¥ 3,755.00 | 2023-04-12 | |

| Aaron | AR006266-1g |

2-(4-Fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 97% | 1g |

$183.00 | 2025-01-23 | |

| Aaron | AR006266-250mg |

2-(4-Fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 97% | 250mg |

$94.00 | 2025-01-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165108-10g |

2-(4-Fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 97% | 10g |

¥8392.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93117-250mg |

2-(4-fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 95% | 250mg |

¥533.0 | 2024-04-16 |

2-(4-Fluorophenyl)-2-methylpropanoic acid Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; overnight, 60 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled

1.3 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 24 h, 95 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled

1.3 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 24 h, 95 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Preparation of aryl-substituted acetamide and pyrrolidin-2-one derivatives for the treatment of seizures, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Ethylene glycol , Water ; rt; 48 h, 100 °C; 100 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

Referencia

- Palladium(II)-Catalyzed Directed Trifluoromethylthiolation of Unactivated C(sp3)-H Bonds, Journal of Organic Chemistry, 2015, 80(8), 4204-4212

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Water ; 16 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Referencia

- Triazolopyridine ethers as potent, orally active mGlu2 positive allosteric modulators for treating schizophrenia, Bioorganic & Medicinal Chemistry, 2017, 25(2), 496-513

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Water ; 16 h, reflux

Referencia

- Preparation of triazolopyridine ether derivatives useful in treatment of neurological and psychiatric disorders, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condiciones de reacción

Referencia

- Amide derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and used in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 30 min, 0 °C

1.2 overnight, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 overnight, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Referencia

- Migrative Carbofluorination of Saturated Amides Enabled by Pd-Based Dyotropic Rearrangement, Journal of the American Chemical Society, 2022, 144(31), 14047-14052

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

Referencia

- Method for preparing α-(4-substituted-phenyl)isobutyric acid, China, , ,

Synthetic Routes 9

Condiciones de reacción

Referencia

- Substituent effect on the acetolysis of neophyl p-bromobenzenesulfonates, Memoirs of the Faculty of Science, 1984, 14(2), 319-32

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; overnight, 100 °C; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

Referencia

- Preparation of aminosulfonyl-N-thiadiazolylbenzamide for use as IL-8 receptor antagonists, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 4 h, reflux; reflux → rt

Referencia

- Naphthalenone compounds exhibiting prolyl hydroxylase inhibitory activity, compositions, preparation and uses thereof, World Intellectual Property Organization, , ,

2-(4-Fluorophenyl)-2-methylpropanoic acid Raw materials

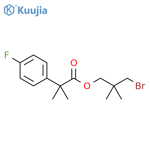

- 3-Bromo-2,2-dimethylpropyl 4-fluoro-α,α-dimethylbenzeneacetate

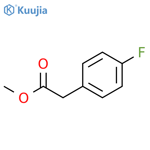

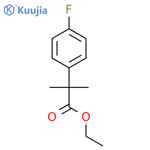

- ethyl 2-(4-fluorophenyl)-2-methylpropanoate

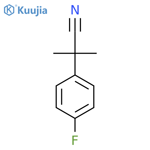

- 2-(4-Fluorophenyl)-2-methylpropanenitrile

- Methyl 2-(4-fluorophenyl)-2-methylpropanoate

- 4-Fluorophenylacetic acid

- Methyl 2-(4-fluorophenyl)acetate

2-(4-Fluorophenyl)-2-methylpropanoic acid Preparation Products

2-(4-Fluorophenyl)-2-methylpropanoic acid Literatura relevante

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325

93748-19-7 (2-(4-Fluorophenyl)-2-methylpropanoic acid) Productos relacionados

- 723-69-3(2-(4-Fluorophenyl)-2-phenylacetic Acid)

- 65487-32-3(2-(3-Fluorophenyl)propanoic acid)

- 75908-73-5(2-(4-Fluorophenyl)propanoic acid)

- 361-63-7(Bis(4-fluorophenyl)acetic acid)

- 1806792-22-2(Ethyl 3-(aminomethyl)-4-(difluoromethyl)pyridine-5-carboxylate)

- 1021263-79-5(1-(thiophene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine)

- 1806861-20-0(1,2-Bis(trifluoromethyl)-3,6-dichlorobenzene)

- 1807139-94-1(Ethyl 3-chloro-5-methyl-2-nitrophenylacetate)

- 2138383-19-2(tert-butyl N-2-methyl-6-(2-methylbutyl)piperidin-3-ylcarbamate)

- 2034350-03-1(3-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-1-[2-(4-methoxyphenyl)ethyl]urea)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:93748-19-7)2-(4-Fluorophenyl)-2-methylpropanoic acid

Pureza:99%/99%

Cantidad:1g/5g

Precio ($):172.0/421.0